(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1190617-97-0
VCID: VC11586215
InChI: InChI=1S/C21H21NO5/c1-26-13-10-19(20(23)24)22(11-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19-/m0/s1
SMILES: COC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Molecular Formula: C21H21NO5
Molecular Weight: 367.4

(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid

CAS No.: 1190617-97-0

Cat. No.: VC11586215

Molecular Formula: C21H21NO5

Molecular Weight: 367.4

Purity: 95

* For research use only. Not for human or veterinary use.

(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid - 1190617-97-0

Specification

CAS No. 1190617-97-0
Molecular Formula C21H21NO5
Molecular Weight 367.4
IUPAC Name (2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C21H21NO5/c1-26-13-10-19(20(23)24)22(11-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19-/m0/s1
SMILES COC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid belongs to the class of protected amino acid derivatives. Its molecular formula is C₂₁H₂₁NO₅, with a molecular weight of 367.4 g/mol. The stereochemistry at the 2nd and 4th positions of the pyrrolidine ring is critical: the (2S,4S) configuration ensures a cis arrangement of the methoxy and carboxylic acid groups, distinguishing it from the (2S,4R) diastereomer .

Table 1: Key Molecular Identifiers

PropertyValueSource
IUPAC Name(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid
Molecular FormulaC₂₁H₂₁NO₅
Molecular Weight367.401 g/mol
CAS Number244132-31-8
SMILESCOC1CC@HC(=O)O
InChIKeyUZEFBAHAZRPPFE-YJYMSZOUSA-N

Structural Analysis

The pyrrolidine ring adopts a puckered conformation, with the Fmoc group at the 1-position and the methoxy group at the 4-position occupying equatorial positions. X-ray crystallographic studies of analogous compounds reveal that the cis configuration enhances intramolecular hydrogen bonding between the carboxylic acid and methoxy oxygen, stabilizing the ring conformation . The Fmoc group’s fluorenyl moiety provides steric bulk, protecting the amine during peptide elongation while remaining amenable to cleavage under basic conditions .

Synthesis and Optimization

Core Synthesis Strategies

The synthesis of (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid typically involves multi-step routes starting from pyrrolidine precursors. A representative approach includes:

  • Ring Functionalization: Introduction of the methoxy group via nucleophilic substitution on a pyrrolidine diol intermediate.

  • Fmoc Protection: Reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine .

  • Carboxylic Acid Installation: Oxidation of a primary alcohol or hydrolysis of a nitrile group at the 2-position .

Critical parameters include temperature control (−20°C to room temperature) and solvent selection (e.g., dichloromethane or THF) to minimize epimerization.

Stereochemical Control

Achieving the desired (2S,4S) configuration necessitates chiral auxiliaries or asymmetric catalysis. Enzymatic resolution using lipases has been reported for separating diastereomers of similar pyrrolidine derivatives . Alternatively, Mitsunobu reactions with chiral alcohols can invert configurations at specific centers .

Table 2: Synthetic Yield and Conditions for Analogous Compounds

CompoundYield (%)Key ConditionsReference
(2S,4S)-4-Hydroxy derivative78Fmoc-Cl, DCM, 0°C, 2h
(2S,4R)-4-Methoxy derivative65NaH, DMF, 40°C, 12h

Applications in Peptide Science and Drug Discovery

Role in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group in this compound is cleaved using pyrrolidine (20% v/v in DMF), offering advantages over piperidine in low-polarity solvents like ethyl acetate/dimethyl sulfoxide mixtures . This compatibility with greener solvents aligns with sustainable SPPS trends.

Comparative Analysis with Related Compounds

(2S,4S)-4-Hydroxy vs. (2S,4S)-4-Methoxy Derivatives

Replacing the hydroxyl group with methoxy enhances lipophilicity (clogP increases by ~0.8) and reduces hydrogen-bonding capacity, impacting membrane permeability and target binding .

Diastereomeric Effects

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 7.5 Hz, 2H, fluorenyl), 7.58 (t, J = 7.3 Hz, 2H), 7.40 (t, J = 7.4 Hz, 2H), 4.40 (m, 1H, pyrrolidine-H4), 3.85 (s, 3H, OCH₃).

  • HPLC: Retention time = 12.3 min (C18 column, 70% acetonitrile/water).

Stability and Solubility

The compound is stable at −20°C for >6 months but prone to hydrolysis in aqueous solutions (t₁/₂ = 48 h at pH 7.4). Solubility in DMF exceeds 50 mg/mL, whereas in water, it is <1 mg/mL.

Challenges and Future Directions

Side Reactions

Pyrrolidine-based deprotection can induce aspartimide formation in sensitive sequences (e.g., Asp-Gly), necessitating optimized coupling protocols .

Scalability

Gram-scale syntheses require flow chemistry adaptations to maintain stereochemical integrity, with preliminary yields of 60% reported for analogous compounds .

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